molecular formula C12H17NO2 B8607666 5,6-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline

5,6-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B8607666
M. Wt: 207.27 g/mol
InChI Key: SEYRYNQIKPBTNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07985753B2

Procedure details

In close analogy to the procedure described above, 1-Methyl-5,6-dimethoxy-3,4-dihydro-isoquinoline is reacted with sodium triacetoxyborohydride to provide the title compound.
Name
1-Methyl-5,6-dimethoxy-3,4-dihydro-isoquinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:11]2[C:6](=[C:7]([O:14][CH3:15])[C:8]([O:12][CH3:13])=[CH:9][CH:10]=2)[CH2:5][CH2:4][N:3]=1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>>[CH3:1][CH:2]1[C:11]2[C:6](=[C:7]([O:14][CH3:15])[C:8]([O:12][CH3:13])=[CH:9][CH:10]=2)[CH2:5][CH2:4][NH:3]1 |f:1.2|

Inputs

Step One
Name
1-Methyl-5,6-dimethoxy-3,4-dihydro-isoquinoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NCCC2=C(C(=CC=C12)OC)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1NCCC2=C(C(=CC=C12)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.